3-(Difluoromethoxy)-4-hydroxybenzaldehyde 3-(Difluoromethoxy)-4-hydroxybenzaldehyde
Brand Name: Vulcanchem
CAS No.: 53173-70-9
VCID: VC21185287
InChI: InChI=1S/C8H6F2O3/c9-8(10)13-7-3-5(4-11)1-2-6(7)12/h1-4,8,12H
SMILES: C1=CC(=C(C=C1C=O)OC(F)F)O
Molecular Formula: C8H6F2O3
Molecular Weight: 188.13 g/mol

3-(Difluoromethoxy)-4-hydroxybenzaldehyde

CAS No.: 53173-70-9

Cat. No.: VC21185287

Molecular Formula: C8H6F2O3

Molecular Weight: 188.13 g/mol

* For research use only. Not for human or veterinary use.

3-(Difluoromethoxy)-4-hydroxybenzaldehyde - 53173-70-9

Specification

CAS No. 53173-70-9
Molecular Formula C8H6F2O3
Molecular Weight 188.13 g/mol
IUPAC Name 3-(difluoromethoxy)-4-hydroxybenzaldehyde
Standard InChI InChI=1S/C8H6F2O3/c9-8(10)13-7-3-5(4-11)1-2-6(7)12/h1-4,8,12H
Standard InChI Key BQWJKJOZIXNRID-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C=O)OC(F)F)O
Canonical SMILES C1=CC(=C(C=C1C=O)OC(F)F)O

Introduction

3-(Difluoromethoxy)-4-hydroxybenzaldehyde is an organic compound with the molecular formula C8H6F2O3. It features a difluoromethoxy group (-OCF2H) and a hydroxy group (-OH) attached to a benzaldehyde core. This compound has garnered significant attention in medicinal chemistry due to its role as a precursor in the synthesis of phosphodiesterase-4 (PDE4) inhibitors, which are crucial in treating conditions like chronic obstructive pulmonary disease (COPD) and asthma .

Synthesis Methods

The synthesis of 3-(Difluoromethoxy)-4-hydroxybenzaldehyde can be achieved through several methods, including nucleophilic substitution reactions and fluorination reactions. One common approach involves the reaction of 4-difluoromethoxy-3-hydroxybenzaldehyde with appropriate reagents under optimized conditions to introduce the difluoromethoxy group onto the hydroxybenzaldehyde framework.

Biological Activity and Applications

This compound is primarily used as an intermediate in the synthesis of PDE4 inhibitors. The inhibition of PDE4 leads to increased levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in various physiological processes, including the relaxation of airway smooth muscle. This mechanism is particularly relevant in treating respiratory conditions such as COPD and asthma.

Table 2: Comparison with Similar Compounds

CompoundSimilarityUnique Features
4-(Difluoromethoxy)-3-hydroxybenzaldehydeSimilar functional groupsDifferent positional arrangement of functional groups
3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acidPresence of difluoromethoxy groupAdditional cyclopropylmethoxy group

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator